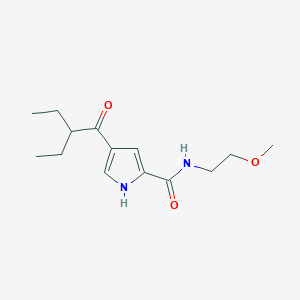

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

Beschreibung

4-(2-Ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative featuring a branched aliphatic acyl group (2-ethylbutanoyl) at position 4 of the pyrrole ring and a 2-methoxyethyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₂N₂O₃, with a molar mass of 266.34 g/mol . Safety guidelines highlight its sensitivity to heat and ignition sources (P210), necessitating careful storage .

Eigenschaften

IUPAC Name |

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-4-10(5-2)13(17)11-8-12(16-9-11)14(18)15-6-7-19-3/h8-10,16H,4-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDUUGOMZDFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is to start with a pyrrole derivative and introduce the ethylbutanoyl group through acylation reactions. The methoxyethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the highest purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or alcohols.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used to develop new pharmaceuticals. Its structural features allow it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility makes it suitable for a wide range of applications.

Wirkmechanismus

The mechanism by which 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related pyrrole-2-carboxamide derivatives:

Key Observations:

- Lipophilicity: The target compound’s 2-ethylbutanoyl group confers moderate lipophilicity, intermediate between the cyclohexylcarbonyl (highly lipophilic) and fluorophenyl (moderate due to aromaticity) analogs.

- Solubility: The 2-methoxyethyl side chain enhances aqueous solubility compared to the morpholinopropyl group (tertiary amine) in the cyclohexyl derivative .

- Electronic Effects : The absence of halogens or aromatic rings in the target compound distinguishes it from the chlorobenzoyl and fluorophenyl analogs, which may exhibit stronger dipole interactions or metabolic stability .

Biologische Aktivität

4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

- CAS Number : 1708455

Research into the biological activity of this compound suggests that it may interact with various biological pathways, particularly those involved in inflammation and oxidative stress. The pyrrole ring structure is known for its ability to participate in electron transfer processes, which may contribute to its antioxidant properties.

Antioxidant Properties

Studies indicate that compounds with pyrrole structures can exhibit significant antioxidant activity. This is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. The specific mechanisms by which 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide exerts its antioxidant effects are still under investigation, but it is believed to scavenge free radicals and enhance cellular defense mechanisms.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are implicated in various chronic diseases. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Study on Lipid Oxidation

A significant study explored the role of lipid oxidation products derived from pyrrole compounds in human diseases. The findings indicated that derivatives similar to 4-(2-ethylbutanoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide could play a role in wound healing and the pathogenesis of age-related diseases such as macular degeneration and atherosclerosis .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.